molecular formula C14H8N6O6 B2934036 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887892-44-6

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2934036
CAS No.: 887892-44-6
M. Wt: 356.254
InChI Key: OXDZAQTZXADKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetically designed hybrid molecule that incorporates multiple pharmacophores of significant interest in medicinal chemistry, particularly in infectious disease research. This compound combines a 3,5-dinitrobenzamide unit with a 2-aminopyridine-substituted 1,3,4-oxadiazole ring, a structural motif known to confer potent biological activity . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, recognized for its broad spectrum of pharmacological properties, including antimicrobial and anticancer activities . The presence of the pyridinyl ring further enhances the potential for molecular interactions with biological targets. The electron-deficient 3,5-dinitrophenyl group is a critical feature associated with potent antimycobacterial activity. Research on structurally similar compounds has demonstrated that this moiety can target and inhibit decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme for cell wall biosynthesis in Mycobacterium tuberculosis . DprE1 is a validated and vulnerable target for developing new anti-tuberculosis agents, and inhibitors containing nitroaromatic groups have shown exceptional potency against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis , with activities reaching minimum inhibitory concentration (MIC) values in the sub-micromolar range . Consequently, this compound is a valuable research chemical for investigating novel therapeutic strategies against tuberculosis and for exploring the structure-activity relationships of nitroaryl-containing heterocycles. Its structure aligns with molecular hybridization strategies used to develop new agents against resistant pathogens . For Research Use Only. Not for use in humans or as a veterinary product.

Properties

IUPAC Name

3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O6/c21-12(8-5-9(19(22)23)7-10(6-8)20(24)25)16-14-18-17-13(26-14)11-3-1-2-4-15-11/h1-7H,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZAQTZXADKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while nucleophilic substitution could introduce various functional groups into the molecule .

Scientific Research Applications

3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups and the heterocyclic rings allow the compound to form strong interactions with proteins and nucleic acids, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs include derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () and 1,3,4-oxadiazoles with sulfamoyl substituents (). Key structural differences include:

  • Heterocycle Core: The target compound contains a 1,3,4-oxadiazole ring, whereas analogs in feature a 1,3,4-thiadiazole (sulfur instead of oxygen).
  • Substituents : The 3,5-dinitrobenzamide group distinguishes the target compound from halogenated (Cl, F) or methoxy-substituted benzamides in and sulfamoyl-substituted analogs in .

Spectral Data Comparison

Table 1: Spectral Characteristics of Selected Compounds
Compound Name Heterocycle Substituents IR Key Absorptions (cm⁻¹) ¹H NMR Shifts (δ, ppm)
3,5-Dinitro-N-[5-(pyridin-2-yl)-oxadiazole] Oxadiazole 3,5-NO₂ ~1530 (NO₂ asym), ~1350 (NO₂ sym) Pyridin-2-yl: 8.6–7.5; benzamide: downfield shifts due to NO₂
3-Chloro-N-(5-(pyridin-2-yl)-thiadiazole) Thiadiazole 3-Cl ~3300 (N–H), ~1680 (C=O) Pyridine: 8.5–7.3; benzamide: 7.4–7.8
LMM5 () Oxadiazole Sulfamoyl, 4-MeO Not reported Not reported; purchased for bioassays

Key Observations :

  • The nitro groups in the target compound result in distinct IR absorptions (~1530, ~1350 cm⁻¹) absent in halogenated analogs .
  • In ¹H NMR, electron-withdrawing nitro substituents deshield aromatic protons, causing downfield shifts compared to chloro or methoxy analogs .

Physicochemical Properties

  • Solubility: Nitro groups increase polarity but may reduce solubility in non-polar solvents compared to methoxy or halogenated derivatives.
  • Molecular Weight : The target compound (MW ~385) is heavier than chloro- or fluoro-substituted analogs (MW ~330–350) due to nitro groups.

Biological Activity

3,5-Dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

C13H10N4O5\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_5

This structure features a benzamide core substituted with a pyridinyl oxadiazole moiety and nitro groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with 1,3,4-oxadiazole intermediates. A common synthetic route is via esterification or amidation reactions that yield the target compound while introducing functional groups necessary for biological activity .

Antimicrobial Activity

Research indicates that compounds similar to 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit notable antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives containing the oxadiazole ring demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of nitro groups has been linked to enhanced activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

Anticancer Activity

The compound has also been assessed for anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound affects the cell cycle progression by upregulating cyclin-dependent kinase inhibitors.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells .

The proposed mechanism involves the interaction of the nitro groups with cellular targets leading to DNA damage and disruption of cellular processes. The oxadiazole ring enhances lipophilicity and cellular uptake, facilitating its action within various biological systems .

Case Studies

Recent studies have highlighted the efficacy of 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in various experimental settings:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains.
  • Cancer Cell Lines : In a comparative analysis with standard chemotherapeutics, it showed synergistic effects when combined with doxorubicin in breast cancer models .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate. For example, hydrazides derived from pyridyl carboxylic acids react with cyanogen bromide to form 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine .
  • Step 2 : Coupling the oxadiazole amine with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., NaH) in anhydrous tetrahydrofuran (THF), yielding the target compound .
  • Key Considerations : Reaction conditions (e.g., temperature, solvent purity) and stoichiometric ratios must be optimized to avoid side products like over-nitrated derivatives .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure by identifying proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, nitro groups affecting aromatic shifts) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material), with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Validates the molecular ion peak (e.g., [M+H]+^+ at m/z 413) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides high-resolution bond lengths and angles. SHELX software is widely used for refinement, particularly for nitro group orientation and oxadiazole ring planarity .
  • Contradiction Analysis : Discrepancies between computational (DFT) and experimental bond angles may arise due to crystal packing effects; thermal ellipsoid plots help identify dynamic disorder .

Advanced: How do electronic substituents (e.g., nitro groups) influence electrochemical properties in material science applications?

  • Electron-Withdrawing Effects : The 3,5-dinitrobenzamide moiety enhances electron deficiency, improving charge transport in optoelectronic devices. Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at -1.2 V (vs. Ag/AgCl), correlating with LUMO levels .
  • DSSC Applications : When used as a sensitizer, the compound’s broad absorption spectrum (λmax ~350 nm) and anchoring via pyridyl nitrogen improve electron injection into TiO2 .

Basic: What biological activities are associated with this compound, and how are they assessed?

  • Antimicrobial Assays : Broth microdilution tests against Staphylococcus aureus (MIC ≤ 16 µg/mL) reveal activity linked to oxadiazole-mediated disruption of membrane integrity .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selective toxicity, with IC50 values >100 µM indicating low off-target effects .

Advanced: How can researchers address contradictions in biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate variables like solvent choice (DMSO vs. aqueous) .
  • Structural Validation : Re-evaluate compound purity via HPLC and NMR; impurities as low as 5% can skew bioactivity results .

Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : AutoDock Vina models interactions with S. aureus dihydrofolate reductase (DHFR), identifying key hydrogen bonds between nitro groups and Arg<sup>98</sup> .
  • QSAR Modeling : Hammett constants (σ) for substituents on the benzamide ring correlate with antimicrobial potency (R<sup>2</sup> = 0.89) .

Basic: What stability challenges arise during storage, and how are they mitigated?

  • Photodegradation : Nitro groups make the compound light-sensitive. Store in amber vials under inert gas (N2) at -20°C .
  • Hydrolytic Stability : Oxadiazole rings hydrolyze in acidic conditions (pH < 4); monitor via pH-adjusted stability studies .

Advanced: How is this compound utilized in coordination chemistry?

  • Ligand Design : The pyridyl and oxadiazole moieties chelate transition metals (e.g., Ru(II) or Ir(III)), forming complexes with enhanced luminescence for OLEDs. Cyclometalated Ir(III) complexes show λem at 520–550 nm .
  • Crystallographic Insights : Metal-ligand bond lengths (e.g., Ir–N ≈ 2.05 Å) are critical for tuning emission properties .

Advanced: What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Green Chemistry : Replace cyanogen bromide with safer cyclization agents (e.g., CDI in DMF) to reduce toxicity .
  • Flow Chemistry : Continuous reactors improve reproducibility and reduce waste during nitrobenzamide coupling steps .

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